molecular formula C6H12BrNO2 B2897858 2-bromo-N-(2-ethoxyethyl)acetamide CAS No. 321861-46-5

2-bromo-N-(2-ethoxyethyl)acetamide

Cat. No.: B2897858
CAS No.: 321861-46-5
M. Wt: 210.071
InChI Key: IJDKXBADDOCHCT-UHFFFAOYSA-N
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Description

2-bromo-N-(2-ethoxyethyl)acetamide is an organic compound with the molecular formula C6H12BrNO2 It is a brominated acetamide derivative, which means it contains a bromine atom attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-ethoxyethyl)acetamide typically involves the bromination of N-(2-ethoxyethyl)acetamide. One common method is to react N-(2-ethoxyethyl)acetamide with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction proceeds as follows:

N-(2-ethoxyethyl)acetamide+Br2This compound+HBr\text{N-(2-ethoxyethyl)acetamide} + \text{Br}_2 \rightarrow \text{this compound} + \text{HBr} N-(2-ethoxyethyl)acetamide+Br2​→this compound+HBr

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-ethoxyethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding N-(2-ethoxyethyl)acetamide.

    Oxidation Reactions: Oxidation can lead to the formation of more complex derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of N-(2-ethoxyethyl)acetamide derivatives.

    Reduction: Formation of N-(2-ethoxyethyl)acetamide.

    Oxidation: Formation of oxidized acetamide derivatives.

Scientific Research Applications

2-bromo-N-(2-ethoxyethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-ethoxyethyl)acetamide involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. This property makes it useful in modifying biological molecules or synthesizing new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-phenylacetamide
  • 2-bromo-N-(2-methoxyethyl)acetamide
  • 2-bromo-N-(2-hydroxyethyl)acetamide

Uniqueness

2-bromo-N-(2-ethoxyethyl)acetamide is unique due to the presence of the ethoxyethyl group, which imparts specific solubility and reactivity characteristics. This makes it distinct from other brominated acetamide derivatives and suitable for specialized applications.

Properties

IUPAC Name

2-bromo-N-(2-ethoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO2/c1-2-10-4-3-8-6(9)5-7/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDKXBADDOCHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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